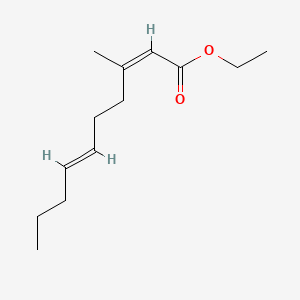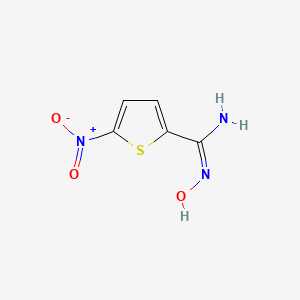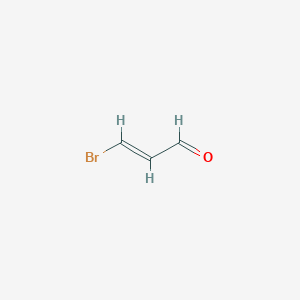
(E)-3-Bromoacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Bromoacrylaldehyde is an organic compound characterized by the presence of a bromine atom attached to the third carbon of an acrylaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Bromoacrylaldehyde typically involves the bromination of acrylaldehyde. One common method is the addition of bromine to acrylaldehyde in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: (E)-3-Bromoacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-bromoacrylic acid.
Reduction: Formation of 3-bromoallyl alcohol.
Substitution: Formation of various substituted acrylaldehyde derivatives.
科学的研究の応用
(E)-3-Bromoacrylaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-Bromoacrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
(E)-3-Bromoacrylaldehyde can be compared with other similar compounds such as:
3-Bromoacrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Bromoallyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-Chloroacrylaldehyde: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: The presence of the bromine atom and the specific configuration of the (E)-isomer confer unique reactivity and properties to this compound, distinguishing it from its analogs.
特性
分子式 |
C3H3BrO |
|---|---|
分子量 |
134.96 g/mol |
IUPAC名 |
(E)-3-bromoprop-2-enal |
InChI |
InChI=1S/C3H3BrO/c4-2-1-3-5/h1-3H/b2-1+ |
InChIキー |
DYKZSUCEYQFDRC-OWOJBTEDSA-N |
異性体SMILES |
C(=C/Br)\C=O |
正規SMILES |
C(=CBr)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


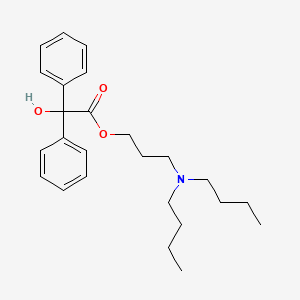
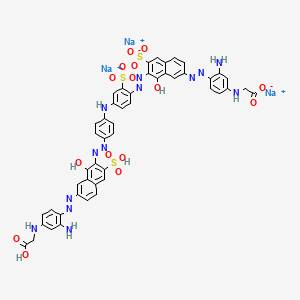
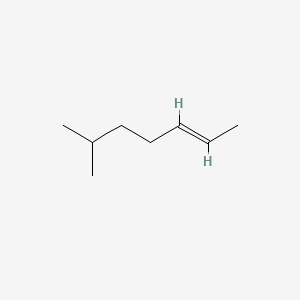

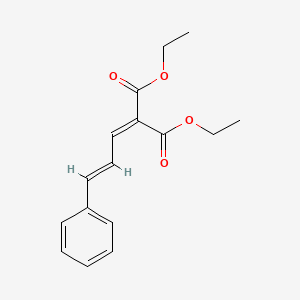
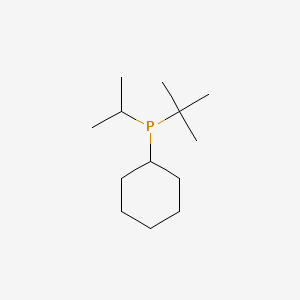
![2-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13803375.png)

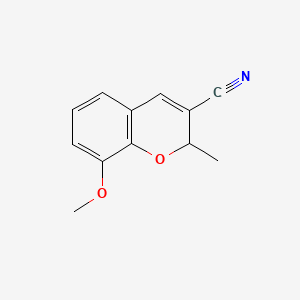
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
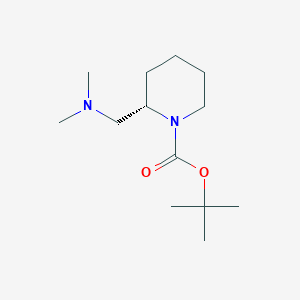
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
